8-Azabicyclo[3.2.1]oct-6-ene is a bicyclic compound featuring a nitrogen atom in its structure, classified within the family of azabicyclic compounds. This compound has garnered attention due to its structural similarity to tropane alkaloids, which are known for their significant biological activities. The compound's relevance spans various domains, particularly in medicinal chemistry, where it is explored for potential therapeutic applications.
The primary source of information regarding 8-azabicyclo[3.2.1]oct-6-ene includes scientific literature, chemical databases such as PubChem, and patents related to its synthesis and applications. This compound is classified under the broader category of bicyclic amines, specifically within the azabicyclo family, which includes various derivatives known for their pharmacological properties.
The synthesis of 8-azabicyclo[3.2.1]oct-6-ene typically involves several key methodologies:
The molecular formula of 8-azabicyclo[3.2.1]oct-6-ene is , with a molecular weight of approximately 135.21 g/mol. Its structure features a bicyclic framework with one nitrogen atom integrated into the ring system.
InChI=1S/C9H13N/c1-2-7-5-8(10)4-6-9(7)3/h4-6H,2-3H2,1H3
C1CC2CC(N1)C(C2)C=C
This structural data indicates that the compound possesses unique stereochemical properties that can influence its biological activity.
8-Azabicyclo[3.2.1]oct-6-ene can undergo various chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for 8-azabicyclo[3.2.1]oct-6-ene is largely influenced by its interaction with biological targets:
The physical properties of 8-azabicyclo[3.2.1]oct-6-ene include:
Chemical properties include:
8-Azabicyclo[3.2.1]oct-6-ene has diverse applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4